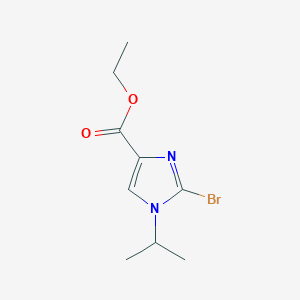

ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate

描述

属性

IUPAC Name |

ethyl 2-bromo-1-propan-2-ylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)7-5-12(6(2)3)9(10)11-7/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUJJAUUBLDRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=N1)Br)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate typically involves the bromination of an imidazole precursor followed by esterification. One common method includes:

Bromination: The imidazole precursor is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Esterification: The brominated intermediate is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.

化学反应分析

Types of Reactions

Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a de-brominated imidazole derivative.

Oxidation Reactions: The ethyl ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products

Substitution: Formation of substituted imidazole derivatives.

Reduction: Formation of de-brominated imidazole derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

科学研究应用

Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate is a synthetic organic compound featuring a unique structure with a bromine atom, an isopropyl group, and a carboxylate functional group. It has a molecular formula of and a molecular weight of 261.12 g/mol . This compound is explored for its potential uses in medicinal chemistry and materials science.

Chemical Synthesis

This compound serves as a building block in creating novel compounds with specific properties, allowing for tailored modifications due to its unique structure. It can be synthesized through multi-step processes, potentially utilizing continuous flow reactors and optimized reaction conditions to improve yield and purity in industrial production. Reactions with this compound demonstrate its versatility in organic synthesis and potential for further functionalization.

Biological Applications

This compound has been investigated for its biological properties, particularly its antimicrobial and antifungal activities. The bromine atom and other functional groups contribute to its reactivity and interaction with biological targets, such as enzymes and receptors. Preliminary studies suggest it could be a candidate for drug development, especially for targeting infectious diseases. Studies on its interactions with biological molecules reveal potential mechanisms of action, with the bromine atom enhancing reactivity and allowing the formation of stable complexes with biomolecules. Understanding these interactions is crucial for exploring its therapeutic potential and optimizing its efficacy in medicinal applications.

Structural Analogs

Several compounds share structural similarities with this compound:

- Ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate Lacks isopropyl group

- Ethyl 2-chloro-1-isopropyl-5-methyl-1H-imidazole-4-carboxylate Contains chlorine instead of bromine

- This compound Different position of substitution

作用机制

The mechanism of action of ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.

相似化合物的比较

Ethyl 2-Bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate (CAS: 1708026-90-7)

Structural Differences :

- Methyl substitution at position 4 instead of hydrogen.

- Ester group shifted to position 5 (vs. position 4 in the target compound).

Implications :

Methyl 2-(4-Bromophenyl)-1H-imidazole-4-carboxylate (CAS: 1248928-40-6)

Structural Differences :

- Bromophenyl group at position 2 (vs. bromine in the target compound).

- Methyl ester at position 4 (vs. ethyl ester in the target compound).

General Trends in Physicochemical Properties

Hydrogen Bonding and Crystallography

- The target compound’s imidazole N–H and ester carbonyl groups participate in hydrogen bonding , influencing crystal packing. Computational tools like Mercury can visualize these interactions .

- In contrast, the bromophenyl analog’s aromatic ring may engage in π-π stacking , leading to distinct crystal symmetry patterns .

生物活性

Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 275.14 g/mol. Its structure includes a bromine atom, an isopropyl group, and a carboxylate functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. The presence of the bromine atom enhances its reactivity, allowing it to interact with various biological targets, including bacterial enzymes and receptors. Preliminary investigations have shown that the compound has potential against both gram-positive and gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Research indicates that it may inhibit tumor growth by interacting with specific cellular pathways involved in cancer proliferation. The mechanism appears to involve the compound's ability to form stable complexes with biomolecules, thereby disrupting essential cellular functions.

Case Study:

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated an IC50 value of approximately 30 µM against human breast cancer cells (MCF-7), indicating moderate efficacy compared to standard chemotherapeutic agents .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The bromine atom may facilitate covalent bonding with active site residues in enzymes, inhibiting their activity.

- Receptor Interaction: The compound could bind to specific receptors involved in cell signaling pathways, altering cellular responses.

Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential and developing derivatives with enhanced efficacy .

Comparative Analysis

When compared to other imidazole derivatives, this compound stands out due to its unique substitution pattern. This specificity imparts distinct chemical reactivity and biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-bromo-1-isopropyl-1H-imidazole-4-carboxylate | Bromine at the 5-position | Moderate antibacterial activity |

| 1-Methyl-1H-imidazole-2-carboxylate | Lacks bromine; methyl group instead | Limited antimicrobial activity |

| Ethyl 2-bromo-1-cyclobutylimidazole-4-carboxylate | Different alkyl substitution | Potentially higher cytotoxicity |

This comparison highlights the significance of structural modifications in influencing biological outcomes .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized imidazole precursor. For example, introducing the isopropyl group via alkylation of 1H-imidazole-4-carboxylate derivatives under basic conditions (e.g., K₂CO₃ in DMF), followed by regioselective bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent. Optimization may include adjusting temperature (0–25°C) to control selectivity and minimize side reactions. Reaction progress should be monitored via TLC or LC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the imidazole ring (e.g., deshielded H-5 due to electron-withdrawing ester and bromo groups) and isopropyl methyl groups (δ ~1.2–1.5 ppm as a doublet).

- IR : Confirm ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and C-Br bond (600–800 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) should match the molecular weight (C₉H₁₃BrN₂O₂; ~277.12 g/mol), with fragmentation patterns showing loss of ethyl (─OEt) or isopropyl groups.

Cross-validate data with computational tools (e.g., NMR prediction software) .

Q. What are the common chemical reactions this compound undergoes, and how does steric hindrance from the isopropyl group influence reactivity?

- Methodological Answer : The bromo group enables nucleophilic substitution (e.g., Suzuki coupling for aryl introduction) or elimination reactions. The isopropyl group at N-1 sterically hinders electrophilic attacks at adjacent positions, directing reactivity to the C-2 bromine or C-5 position. Ester hydrolysis (under acidic/basic conditions) yields the carboxylic acid derivative, useful for further functionalization .

Advanced Research Questions

Q. How can crystallographic data (e.g., twinning or disorder) for this compound be resolved using SHELX software?

- Methodological Answer : For twinned crystals, use SHELXL 's

TWINandBASFcommands to refine twin laws and scale factors. For disordered isopropyl or ester groups, applyPARTandSUMPconstraints to model partial occupancy. Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to ensure realistic intermolecular contacts .

Q. What graph set analysis approaches are suitable for characterizing hydrogen-bonding networks in its crystal structure?

- Methodological Answer : Apply Etter’s graph theory to classify hydrogen bonds (e.g., N─H⋯O or C─H⋯Br interactions) into D , S , or R patterns. Use software like Mercury to generate graph sets, identifying motifs like D₁¹(2) chains or R₂²(8) rings. Compare with databases (e.g., Cambridge Structural Database) to contextualize packing efficiency .

Q. How can molecular docking studies predict this compound’s bioactivity, and what validation steps are critical?

- Methodological Answer :

- Docking Protocol : Use AutoDock Vina or Schrödinger to dock into target proteins (e.g., EGFR kinase domain). Set grid boxes around ATP-binding sites, with Lamarckian GA parameters.

- Validation : Cross-check docking poses with co-crystallized ligands (RMSD <2.0 Å). Validate binding affinity predictions via in vitro assays (e.g., IC₅₀ determination using MTT assays). Address discrepancies by adjusting force fields or solvent models .

Q. What strategies resolve contradictions in reported reactivity or spectral data for analogous imidazole derivatives?

- Methodological Answer :

- Reactivity Conflicts : Replicate experiments under controlled conditions (e.g., inert atmosphere for air-sensitive reactions) and characterize intermediates via in-situ FTIR or X-ray photoelectron spectroscopy (XPS).

- Spectral Discrepancies : Use high-field NMR (≥500 MHz) with cryoprobes to enhance resolution. For overlapping signals, apply 2D techniques (HSQC, HMBC) or dynamic NMR for tautomer analysis .

Q. How can ADMET predictions guide the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer : Use SwissADME or ADMETlab to predict logP (target ~2–3 for optimal permeability), CYP450 inhibition, and hERG cardiotoxicity. Prioritize derivatives with lower topological polar surface area (<140 Ų) for enhanced bioavailability. Validate predictions with in vitro Caco-2 permeability and microsomal stability assays .

Methodological Notes

- Crystallography : Always deposit validated structures in the Cambridge Structural Database (CSD) for community access .

- Data Reproducibility : Document reaction conditions (e.g., exact stoichiometry, solvent purity) in SI files to address replication challenges .

- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use for bromine handling) and dispose of waste per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。